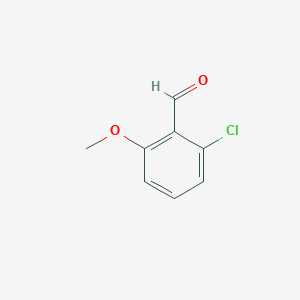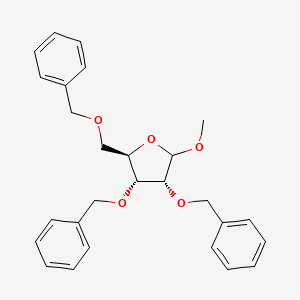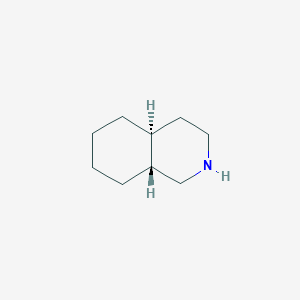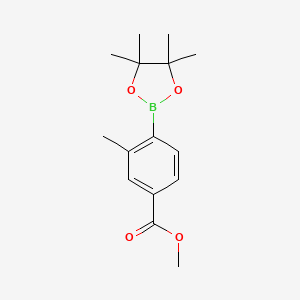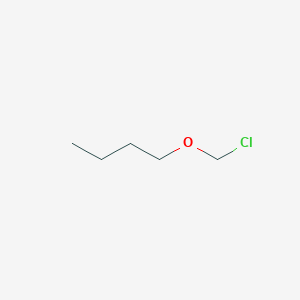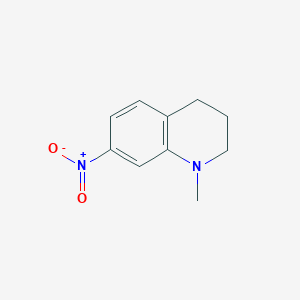
1-Methyl-7-nitro-1,2,3,4-tetrahydrochinolin
Übersicht
Beschreibung
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that have been of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline ring with a methyl group attached at the 1-position and a nitro group attached at the 7-position . The InChI key for this compound is UIQYGCGBKBKFJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a solid compound . Its molecular weight is 192.21 . The predicted boiling point is 339.8±35.0 °C, and the predicted density is 1±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
1-Methyl-7-nitro-1,2,3,4-tetrahydrochinolin hat in der pharmakologischen Forschung aufgrund seiner strukturellen Ähnlichkeit zu Verbindungen, die ein breites Spektrum an biologischen Aktivitäten aufweisen, Potenzial gezeigt . Es wurde insbesondere für seine neuroprotektiven Eigenschaften bekannt, was es zu einer interessanten Verbindung für die Erforschung neurodegenerativer Erkrankungen macht .
Materialwissenschaften
In der Materialwissenschaft wird diese Verbindung als Metallchelat-Azo für optische Datenträger verwendet . Seine einzigartigen Eigenschaften machen es für Anwendungen bei der Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften geeignet.
Analytische Chemie
Die Verbindung dient als Standard oder Reagenz in der analytischen Chemie. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz bei der Methodenentwicklung und Kalibrierung analytischer Geräte .
Umweltanwendungen
Obwohl spezifische Umweltanwendungen von this compound nicht umfassend dokumentiert sind, werden verwandte Verbindungen in Bezug auf ihre Rolle bei der Sanierung der Umwelt und als Indikatoren für die Verschmutzungsbelastung untersucht .
Medizinische Forschung
In der medizinischen Forschung werden Derivate der Verbindung hinsichtlich ihres therapeutischen Potenzials gegen verschiedene Krankheitserreger und Erkrankungen untersucht, insbesondere im Bereich der neurodegenerativen Erkrankungen .
Industrielle Anwendungen
Diese Verbindung ist bekannt für ihre Verwendung als Vorläufer bei der Synthese anderer Chemikalien und als Bestandteil bei der Herstellung von Materialien wie optischen Datenträgern .
Chemische Synthese
This compound ist auch im Bereich der chemischen Synthese von Bedeutung, wo es als Baustein für die Herstellung einer Vielzahl komplexer Moleküle verwendet wird .
Arzneimittelentwicklung
Aufgrund seiner pharmakologischen Relevanz wird diese Verbindung in den frühen Phasen der Arzneimittelentwicklung eingesetzt, insbesondere in der Entdeckungsphase, in der neue Verbindungen auf ihre biologische Aktivität hin untersucht werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-7-nitro-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQYGCGBKBKFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467221 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39275-18-8 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



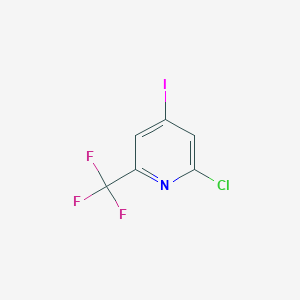
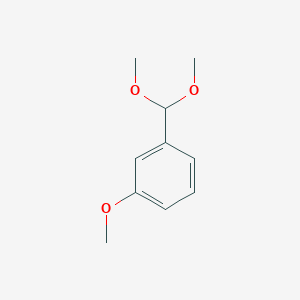



![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
